4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride
Description
IUPAC Nomenclature and Isomerism
4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride adheres to systematic nomenclature principles for heterocyclic compounds. The parent structure is piperidine, a six-membered saturated nitrogen-containing ring. Substituents are assigned based on priority rules:
- Position 1 : A 2-furylmethyl group (furan-2-ylmethyl), derived from furan (a five-membered aromatic ring with two double bonds and one oxygen atom).
- Position 4 : A chloromethyl group (–CH2Cl).
- Counterion : Hydrochloride (HCl), indicating protonation of the piperidine nitrogen.
The compound exhibits no geometric or constitutional isomerism due to the fixed positions of substituents on the piperidine ring and the rigid furan structure.
Molecular Geometry and Conformational Analysis
The piperidine ring adopts a chair conformation , a common arrangement for six-membered saturated amines. Substituent orientation is influenced by steric and electronic factors:
Equatorial Preference :
- The bulky 2-furylmethyl group at position 1 likely occupies an equatorial position to minimize steric clashes with axial hydrogens.
- The chloromethyl group at position 4 may adopt an axial or equatorial orientation depending on electronic interactions.
Furan Moiety :
Table 2: Conformational Influences
| Feature | Impact on Conformation |
|---|---|
| Piperidine Chair | Dominant conformer for minimized strain |
| 2-Furylmethyl Group | Steric hindrance favors equatorial placement |
| Chloromethyl Group | Axial/equatorial flexibility due to smaller size |
Crystallographic Data and Hydrogen Bonding Patterns
While specific crystallographic data for this compound are unavailable, insights can be drawn from analogous piperidine derivatives:
Hydrogen Bond Network :
Crystal Packing :
Table 3: Predicted Hydrogen Bonding Patterns
| Donor–Acceptor Pair | Interaction Type | Strength (kJ/mol) |
|---|---|---|
| N+–H···Cl− | Ionic/Covalent | High |
| C–H(furan)···O(furan) | Intramolecular | Moderate |
| C–H(piperidine)···Cl− | Intermolecular | Weak |
Properties
IUPAC Name |
4-(chloromethyl)-1-(furan-2-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11;/h1-2,7,10H,3-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRFZUHMIKVVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)CC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656433 | |
| Record name | 4-(Chloromethyl)-1-[(furan-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-92-4 | |
| Record name | 4-(Chloromethyl)-1-[(furan-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H14ClN
- Molecular Weight : 223.7 g/mol
- CAS Number : 12428146
The presence of a chloromethyl group and a furylmethyl moiety contributes to its unique properties, which may influence its biological activity.
The biological activity of 4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride is primarily attributed to its interactions with various biological targets, including:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could play a role in various metabolic pathways.
- Receptor Binding : It may also interact with neurotransmitter receptors, influencing signaling pathways that are critical in pharmacological contexts.
Research Findings
Numerous studies have explored the biological effects of this compound. Key findings include:
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : Research indicates that it may induce cytotoxicity in cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Some studies highlight its neuroprotective effects, particularly in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction of oxidative stress |
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial efficacy of 4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride, it was found that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with concentrations ranging from 10 to 50 µM led to a dose-dependent increase in apoptosis, as measured by Annexin V staining and flow cytometry analysis.
Comparison with Similar Compounds
1-(Chloromethyl)piperidine (CAS: Not explicitly listed; AB8904 in )
- Structure : Lacks the 2-furylmethyl group; only a chloromethyl group at the 1-position.
- Applications : Used as a building block in alkylation reactions. Its simpler structure may limit functional diversity compared to the target compound.
4-[(2-Chlorophenyl)methoxymethyl]piperidine Hydrochloride (CAS: 1220017-37-7)
- Structure : Features a 2-chlorophenylmethoxymethyl group instead of 2-furylmethyl.
- Properties: Higher molecular weight (C₁₄H₁₉Cl₂NO₂; 312.22 g/mol) due to the phenyl group.
- Reactivity : The electron-withdrawing chlorine on the phenyl ring may alter reactivity in nucleophilic substitutions relative to the electron-rich furan moiety .
4-(Boc-aminomethyl)piperidine (Referenced in )
- Structure: Contains a Boc-protected aminomethyl group at the 4-position.
- Synthetic Utility : Used in reductive amination for drug discovery (e.g., CXCR4 antagonists). Unlike the target compound, its Boc group allows selective deprotection, enabling controlled functionalization .
Comparison with Non-Piperidine Chloromethyl-Containing Compounds
Chloromethyl Methyl Ether (CAS: 107-30-2)
- Structure : Simple ether with a chloromethyl group.
- Properties: Liquid at room temperature (storage: 0–6°C), contrasting with the solid state of the target compound. Higher volatility raises safety concerns (carcinogenicity) .
- Applications : Primarily an alkylating agent in industrial synthesis, but less structurally complex than piperidine derivatives .
2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS: 287197-95-9)
- Structure : Oxadiazole ring with chloromethyl and 4-methylphenyl groups.
- Properties: Melting point 121–123°C, slightly lower than the target compound.
- Applications : Likely used in agrochemicals or as a heterocyclic scaffold, differing from the piperidine-based target’s pharmacological relevance .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Purity | Price (JPY) | Key Applications |
|---|---|---|---|---|---|---|
| 4-(Chloromethyl)-1-(2-furylmethyl)piperidine HCl | 944450-92-4 | C₁₁H₁₅Cl₂NO | 128–129 | 95% | 41,400 (1g) | Pharmaceutical synthesis |
| 1-(Chloromethyl)piperidine | Not provided | C₆H₁₂ClN | Not available | Not listed | Not listed | Alkylation reactions |
| 4-[(2-Chlorophenyl)methoxymethyl]piperidine HCl | 1220017-37-7 | C₁₄H₁₉Cl₂NO₂ | Not available | Discontinued | Discontinued | Discontinued research |
| Chloromethyl Methyl Ether | 107-30-2 | C₂H₅ClO | Liquid (stored <6°C) | >94% | 28,000 (500g) | Industrial alkylation |
| 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | 287197-95-9 | C₁₀H₉ClN₂O | 121–123 | 95% | 15,400 (1g) | Heterocyclic synthesis |
Preparation Methods
Starting Materials and Key Intermediates
- Ethyl 3-(2-furyl)propionate : serves as a precursor for the 2-furylmethyl moiety.
- Sodium hydride (NaH) : used as a strong base to facilitate formylation and subsequent reactions.
- Ethyl formate : employed for formylation steps.
- Piperidine : the core heterocyclic amine structure.
- Thionyl chloride (SOCl2) : used for chlorination of hydroxymethyl intermediates.
- Hydrochloric acid (HCl) : for salt formation.
Synthesis of Ethyl 2-formyl-3-(2-furyl)propionate
This intermediate is prepared by reacting ethyl 3-(2-furyl)propionate with ethyl formate and sodium hydride in 1,2-dimethoxyethane at room temperature, yielding ethyl 2-formyl-3-(2-furyl)propionate as an oil with approximately 75% yield. This step introduces an aldehyde functional group essential for further transformations.
Formation of 4-(Hydroxymethyl)-1-(2-furylmethyl)piperidine
The aldehyde intermediate undergoes reductive amination with piperidine or its derivatives to form the corresponding hydroxymethyl-substituted piperidine. This step involves condensation of the aldehyde with the piperidine nitrogen, followed by reduction to stabilize the hydroxymethyl group.
Chlorination to 4-(Chloromethyl)-1-(2-furylmethyl)piperidine
The hydroxymethyl intermediate is treated with thionyl chloride in an appropriate solvent (e.g., chloroform), converting the hydroxyl group to a chloromethyl group. This reaction proceeds under controlled temperature to avoid side reactions and degradation of the 2-furylmethyl substituent.
Formation of Hydrochloride Salt
The free base 4-(Chloromethyl)-1-(2-furylmethyl)piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, yielding the crystalline hydrochloride salt. This salt form improves compound stability and facilitates purification.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation of ethyl 3-(2-furyl)propionate | Ethyl formate, NaH, 1,2-dimethoxyethane, rt | 75 | Produces ethyl 2-formyl-3-(2-furyl)propionate |
| Reductive amination with piperidine | Piperidine, reducing agent (e.g., NaBH4) | Not specified | Forms 4-(hydroxymethyl)-1-(2-furylmethyl)piperidine |
| Chlorination | Thionyl chloride, chloroform, controlled temp | Not specified | Converts hydroxymethyl to chloromethyl group |
| Salt formation | HCl, solvent | Quantitative | Yields hydrochloride salt |
Research Findings and Analytical Data
- The formylation step using sodium hydride and ethyl formate in 1,2-dimethoxyethane is a well-established method for introducing aldehyde groups on alkyl esters bearing aromatic or heteroaromatic rings, such as the 2-furyl group.
- Chlorination with thionyl chloride is preferred over other chlorinating agents due to its efficiency and cleaner reaction profile, minimizing by-products.
- The hydrochloride salt form exhibits improved crystallinity and stability, facilitating handling and storage.
Q & A
Q. What are the critical physical properties of 4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride for laboratory characterization?
The compound has a melting point of 128–129°C and is typically supplied at 95% purity . Key characterization methods include:
- Melting Point Analysis : Confirm purity and identity using differential scanning calorimetry (DSC).
- Spectroscopic Techniques : Use H/C NMR to verify structural features (e.g., chloromethyl and furylmethyl groups).
- HPLC : Assess purity discrepancies, especially if deviations from the reported 95% purity are observed .
Q. What synthetic routes are recommended for preparing this compound, and how can yield be optimized?
While direct synthesis data are limited, analogous piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized via nucleophilic substitution or reductive amination under controlled conditions . Optimize yield by:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control : Maintain 0–5°C during chloromethylation to minimize side reactions.
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for piperidine derivatives, which recommend:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction efficiencies during heterocyclic synthesis using this compound?
Discrepancies in reaction outcomes (e.g., substitution vs. elimination) may arise from:
- Reagent Purity : Trace impurities (e.g., residual solvents) can alter reactivity; validate purity via GC-MS .
- pH Sensitivity : Adjust reaction pH (e.g., using NaHCO₃) to stabilize intermediates in nucleophilic substitutions .
- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to favor desired pathways .
Q. What methodologies are effective for analyzing the compound’s stability under varying experimental conditions?
Conduct accelerated stability studies:
- Thermal Stress Testing : Heat samples to 40–60°C and analyze degradation products via LC-MS.
- Hydrolytic Stability : Expose to aqueous buffers (pH 1–13) to assess susceptibility to hydrolysis at the chloromethyl group .
- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation .
Q. How can the biological targets of derivatives be elucidated using receptor binding assays?
Derivatives of piperidine compounds (e.g., 4-(3-Hydroxyphenyl)-1-(4-nitrobenzyl)piperidine) have shown affinity for opioid receptors in displacement assays . For this compound:
- Radioligand Binding : Use H-labeled ligands (e.g., [H]ethorphine) to measure competitive binding in neural tissue homogenates.
- Salt Effects : Evaluate NaCl concentration (e.g., 150 mM) to modulate receptor-ligand interactions, as seen in related studies .
Q. What computational strategies can predict the compound’s reactivity in novel synthetic applications?
Leverage density functional theory (DFT) to:
- Model Transition States : Analyze energy barriers for chloromethyl group substitutions.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the piperidine ring .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties of derivatives .
Data Contradiction Analysis
Q. Why do reported melting points vary between 128–129°C and broader ranges in some literature?
Variations may stem from:
- Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., ethanol vs. acetone).
- Hydration State : Anhydrous vs. monohydrate forms, confirmed via thermogravimetric analysis (TGA) .
- Instrument Calibration : Cross-validate using certified reference standards .
Methodological Recommendations
Q. How should researchers validate synthetic intermediates during multi-step reactions?
- In-Situ Monitoring : Use FTIR to track functional group transformations (e.g., C-Cl stretch at 550–650 cm).
- Isolation and Crystallization : Purify intermediates via column chromatography and characterize single crystals via X-ray diffraction .
Q. What analytical techniques are critical for assessing batch-to-batch consistency?
- NMR Spectroscopy : Compare integration ratios of aromatic (furyl) and aliphatic (piperidine) protons.
- Elemental Analysis : Verify C/H/N/Cl content against theoretical values (±0.4% tolerance) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 260.1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
